

Application Notes & Protocols: Standard Operating Procedure for Riboflavin Stability Testing

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Compound of Interest

Compound Name: *Riboflavin*

Cat. No.: *B1680620*

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Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin crucial for various metabolic processes.^[1] However, it is highly susceptible to degradation when exposed to light, heat, and certain pH conditions.^{[1][2]} Therefore, rigorous stability testing is essential to ensure the potency and shelf-life of pharmaceutical products and fortified foods containing **riboflavin**.^{[3][4]} This document provides a detailed standard operating procedure (SOP) for conducting **riboflavin** stability testing, aimed at researchers, scientists, and drug development professionals. The protocols herein adhere to principles outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).^{[5][6][7]}

1. Scope and Purpose

This SOP outlines the procedures for evaluating the stability of **riboflavin** in a given formulation (e.g., tablets, capsules, liquids, powders) under various environmental conditions over time.^[8] ^[9] The primary objectives are to determine the shelf-life and to recommend appropriate storage conditions.^[4]

2. Responsibilities

It is the responsibility of trained laboratory personnel to execute these protocols. The Quality Assurance (QA) department is responsible for ensuring compliance with these procedures.

3. Materials and Equipment

- **Riboflavin** reference standard
- High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[1][3]
- UV-Vis Spectrophotometer[3]
- ICH-compliant stability chambers[10]
- Validated analytical balance
- pH meter
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC grade solvents (e.g., methanol, water, potassium dihydrogen phosphate)[11]
- Container closure systems representative of the final product packaging[5]

4. Experimental Protocols

4.1. Sample Preparation

- Batch Selection: Select at least two to three batches of the **riboflavin**-containing product for the stability study.[5] The manufacturing process for these batches should be representative of the final production scale.[5]
- Sample Pooling: For each batch, create a homogenous pool of the product. For solid dosage forms, this may involve grinding a representative number of tablets or capsules into a fine powder.
- Initial Analysis (Time Zero): Before placing the samples into the stability chambers, perform an initial analysis to determine the baseline **riboflavin** concentration. This will serve as the 100% reference point.

4.2. Stability Study Design

The design of the stability study should be based on the intended market and storage conditions. The following conditions are based on ICH guidelines.[10]

Study Type	Storage Conditions	Minimum Duration	Testing Frequency
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months	0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months	0, 3, 6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	0, 3, 6 months

4.3. Photostability Testing

Photostability testing should be conducted on at least one primary batch of the product to evaluate the impact of light exposure.[6][7]

- Expose the product to a light source that conforms to ICH Q1B guidelines.
- A control sample should be protected from light by wrapping it in aluminum foil.
- Analyze the exposed and control samples for **riboflavin** content and physical changes.

4.4. Analytical Methods

The following are detailed protocols for the quantification of **riboflavin**.

4.4.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is the gold standard for **riboflavin** analysis due to its high sensitivity and specificity.[1]

- Chromatographic Conditions:
 - Column: C18, 3 µm, 2.0 x 50 mm (or equivalent)[11]
 - Mobile Phase: Isocratic mixture of methanol and potassium dihydrogen phosphate buffer (e.g., 15:85 v/v)[11]

- Flow Rate: 0.3 mL/min[11]
- Detector: UV-Vis at 254 nm[11][12] or Fluorescence Detector (Excitation: 450 nm, Emission: 530 nm)
- Injection Volume: 20 µL
- Standard Preparation:
 - Accurately weigh about 25 mg of **Riboflavin** reference standard into a 100 mL volumetric flask.[11]
 - Add 50 mL of purified water and sonicate for 5 minutes to dissolve.[11]
 - Make up to volume with water and mix well.[11]
 - Perform serial dilutions to prepare working standards of appropriate concentrations.
- Sample Preparation (Example for a solid dosage form):
 - Accurately weigh a portion of the powdered sample equivalent to a target concentration of **riboflavin**.
 - Transfer to a volumetric flask and add a suitable solvent (e.g., water).
 - Sonicate to ensure complete dissolution.
 - Dilute to the final volume and filter through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solutions.
 - Quantify the **riboflavin** concentration in the samples by comparing the peak area to the calibration curve.

4.4.2. UV-Vis Spectrophotometry Method

A simpler, though less specific, method for **riboflavin** quantification.

- Wavelength of Maximum Absorbance (λ_{max}): Determine the λ_{max} for **riboflavin** in the chosen solvent, which is typically around 444 nm.[1]
- Standard Preparation: Prepare a series of standard solutions of known **riboflavin** concentrations.
- Sample Preparation: Prepare sample solutions as described for HPLC, ensuring the final concentration falls within the linear range of the assay.
- Analysis:
 - Measure the absorbance of the standard solutions at the λ_{max} to create a calibration curve.
 - Measure the absorbance of the sample solutions.
 - Calculate the **riboflavin** concentration in the samples using the calibration curve.

5. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Stability Data for **Riboflavin** Tablets (Batch A) under Long-Term Conditions (25°C/60%RH)

Time Point (Months)	Riboflavin Assay (%)	Appearance
0	100.2	Yellow, round tablet
3	99.5	No change
6	98.9	No change
9	98.1	No change
12	97.5	No change

Table 2: Stability Data for **Riboflavin** Liquid Formulation (Batch B) under Accelerated Conditions (40°C/75%RH)

Time Point (Months)	Riboflavin Assay (%)	pH	Appearance
0	99.8	5.5	Clear yellow solution
3	92.1	5.4	Slight darkening
6	85.3	5.2	Noticeable darkening

Table 3: Photostability of **Riboflavin** Powder (Batch C)

Condition	Riboflavin Assay (%)	Appearance
Initial (Time 0)	100.5	Bright yellow powder
Exposed to Light	88.2	Paler yellow powder
Light Protected (Control)	99.9	No change

6. Acceptance Criteria

A significant change is defined as:

- A 5% change in assay from the initial value.
- Failure to meet the acceptance criteria for appearance, pH, or other physical attributes.

If a significant change occurs during accelerated testing, the shelf-life will be based on the long-term stability data.[\[5\]](#)

7. Visualization of Workflows and Relationships

Experimental Workflow for **Riboflavin** Stability Testing

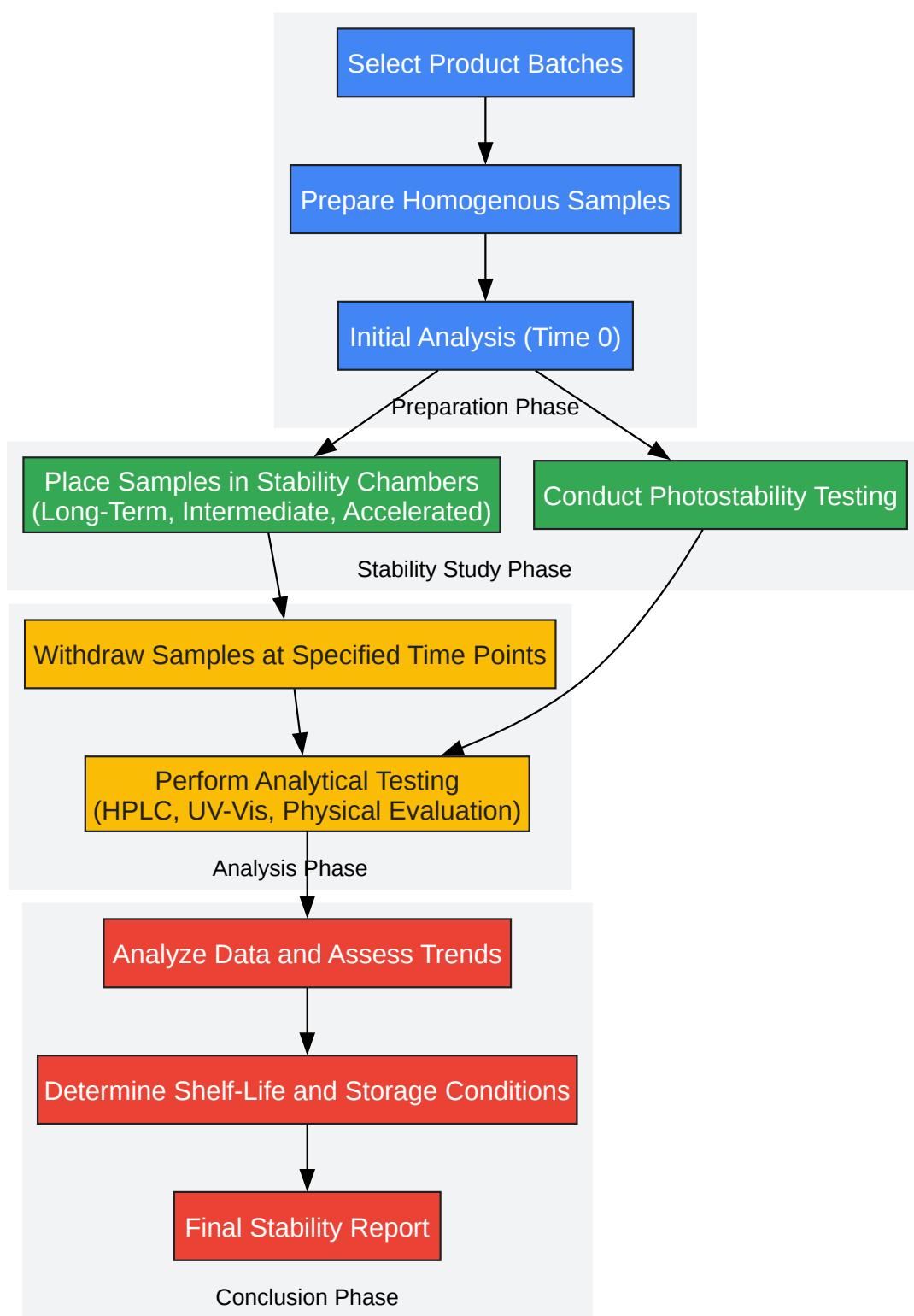


Figure 1: Experimental Workflow for Riboflavin Stability Testing

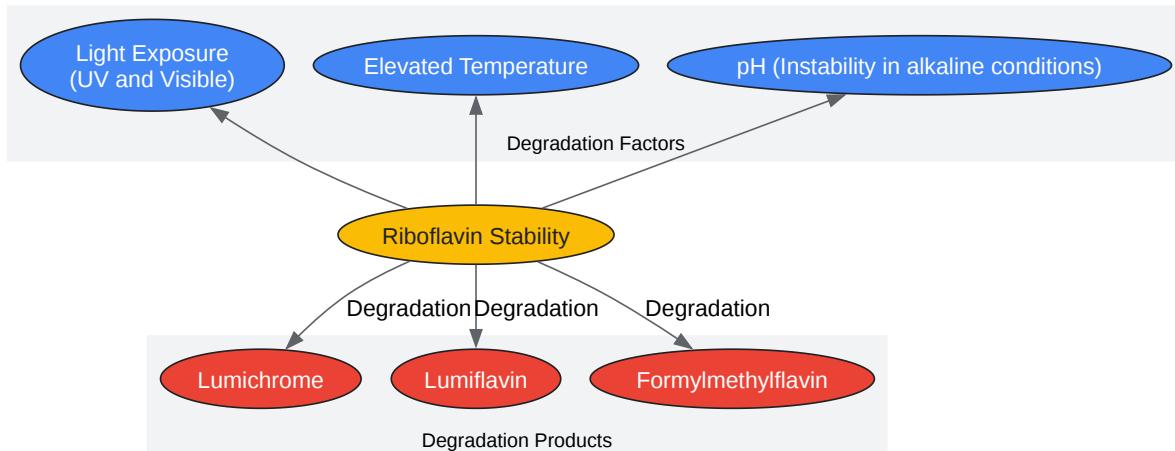


Figure 2: Key Factors Influencing Riboflavin Degradation

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